5-Tert-butylthiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C8H11ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a tert-butyl group at the 5-position and a sulfonyl chloride group at the 3-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-tert-butylthiophene. One common method is the reaction of 5-tert-butylthiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
5-tert-butylthiophene+ClSO3H→5-tert-butylthiophene-3-sulfonyl chloride+HCl
The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
5-Tert-butylthiophene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-tert-butylthiophene-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The thiophene ring provides aromatic stability, while the tert-butyl group offers steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Tert-butylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Thiophene-3-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
5-Methylthiophene-3-sulfonyl chloride: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Uniqueness
5-Tert-butylthiophene-3-sulfonyl chloride is unique due to the combination of the tert-butyl group and the sulfonyl chloride group on the thiophene ring. This combination provides a balance of steric hindrance and electrophilicity, making it a valuable intermediate in organic synthesis and various applications .
Properties
Molecular Formula |
C8H11ClO2S2 |
---|---|
Molecular Weight |
238.8 g/mol |
IUPAC Name |
5-tert-butylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO2S2/c1-8(2,3)7-4-6(5-12-7)13(9,10)11/h4-5H,1-3H3 |
InChI Key |
RDROYBTYTVLYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.